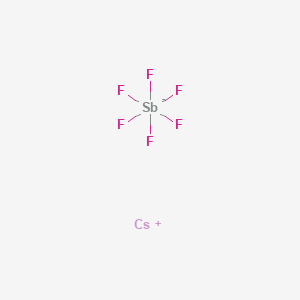
Cesium hexafluorostiboranuide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cesium compounds have been the subject of various structural studies due to their interesting chemical and physical properties. While the specific compound "Cesium hexafluorostiboranuide" is not directly mentioned in the provided papers, the studies on related cesium compounds offer insights into the behavior of cesium in different chemical environments.
Synthesis Analysis
The synthesis of cesium compounds can involve various routes, including reactions with cesium fluoride or cesium carbonate. For instance, reacting cesium fluoride with lithium bis(trimethylsilyl)amide (LiHMDS) yields CsHMDS in a significant yield, demonstrating a method to synthesize cesium complexes without the need for pyrophoric Cs metal or organocesium reagents . Similarly, the reaction of H3BO3 with Cs2CO3 at elevated temperatures leads to the formation of a new hydrated cesium borate, showcasing another synthetic approach for cesium-containing compounds .
Molecular Structure Analysis
The molecular structures of cesium compounds are diverse and can range from isolated anions to complex polymers. The crystal structure of cesium hexahydroperoxostannate reveals cesium cations and slightly distorted octahedral [Sn(OOH)6]2- anions . In another study, the structure of a cesium uranylate solvate is built of sandwich-type dimers with cesium cations coordinated between two uranylate anions . These examples highlight the versatility of cesium in forming various structural motifs.
Chemical Reactions Analysis
Cesium compounds can participate in a variety of chemical reactions, often leading to the formation of new complexes. For example, the reaction of CsHMDS with different Lewis basic donor molecules results in the formation of dimeric and monomeric complexes with varying nuclearity . This indicates that cesium compounds can act as reactants to form larger structures with different donor molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of cesium compounds are closely related to their molecular structures. The cesium hexahydroperoxostannate compound exhibits interanion hydrogen bonds and has an FTIR spectrum and (119)Sn MAS NMR data that reveal similarities with other alkali hydroperoxostannates . The hydrated cesium borate synthesized in another study undergoes dehydration to form an amorphous phase, which then crystallizes upon further treatment . These properties are indicative of the reactive nature and the potential for structural transformation in cesium compounds.
科学研究应用
Adsorption and Removal of Cesium from Wastewater
Cesium compounds, particularly those involving cesium ions, have been extensively studied for their application in the adsorption and removal of cesium from wastewater. This is primarily due to cesium's relevance as a major product of uranium fission, commonly found in radioactive wastewater. Metal hexacyanoferrates (MHCFs) have been identified as efficient adsorbents for cesium ions due to their structure's compatibility with hydrated cesium ions, allowing for selective ion exchange in the presence of competing ions. However, challenges such as weak mechanical strength and high flow resistance necessitate modification for large-scale application, including size control, immobilization, and magnetic modification. Immobilization techniques using organic (e.g., alginate, chitosan) and inorganic supporters (e.g., silica, glass) have been highlighted for enhancing adsorbent efficiency (Wang, Zhuang, & Liu, 2018).
Detection of Cesium Ions
The development of chemically derived optical sensors for cesium ion detection marks another significant application area. Due to cesium's high reactivity and use in various technologies (e.g., photoelectric cells, atomic clocks), and the hazardous nature of its radioactive isotopes, rapid detection methods in environmental and biological systems are crucial. Fluorescent molecular chemosensors have shown high sensitivity and nondestructive properties, offering clear evidence of targeted cesium species through observable color or fluorescence changes. This advancement provides a robust strategy for designing efficient cesium detection methods (Kumar, Leray, & Depauw, 2016).
Radioactive Cesium Separation Technologies
Significant progress has been made in separating radioactive cesium from nuclear waste, with various technologies being applied, such as chemical precipitation, solvent extraction, membrane separation, and adsorption. Among these, crown ethers and calixarenes derivatives stand out for their selective coordination with cesium ions, offering promising results in adsorbent-based cesium removal from aqueous solutions. These compounds leverage ion-dipole or cation-π interactions, highlighting the role of novel extraction reagents and porous ion-exchange materials in future research directions for more efficient cesium separation techniques (Wang & Zhuang, 2020).
安全和危害
未来方向
Research on cesium compounds is ongoing, with a focus on their removal from radioactive wastewater . The development of high-performance adsorbents for cesium removal is a popular research topic . Future research directions include the exploration of functional materials for cesium removal, such as Prussian blue, graphene oxide, hydrogel, and nanocomposites .
属性
IUPAC Name |
cesium;hexafluoroantimony(1-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cs.6FH.Sb/h;6*1H;/q+1;;;;;;;+5/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMJUXHXIKZIMM-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Sb-](F)(F)(F)(F)F.[Cs+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CsF6Sb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70633384 |
Source


|
| Record name | Caesium hexafluoroantimonate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.656 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cesium hexafluorostiboranuide | |
CAS RN |
16949-12-5 |
Source


|
| Record name | Caesium hexafluoroantimonate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

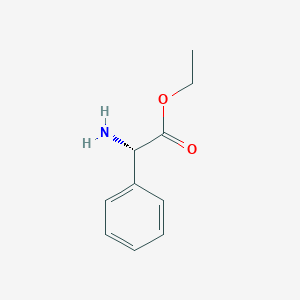
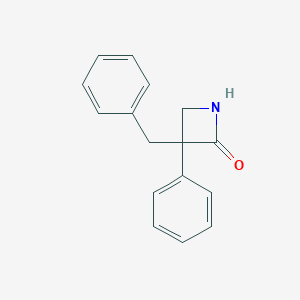

![1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone](/img/structure/B91538.png)
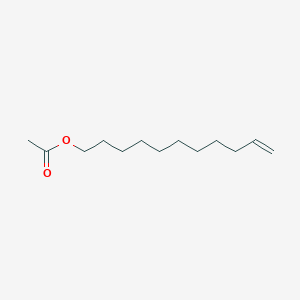
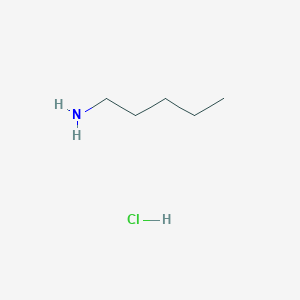
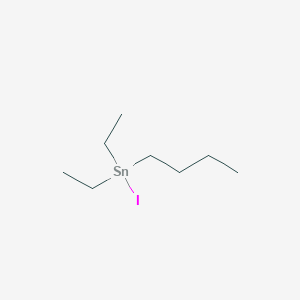
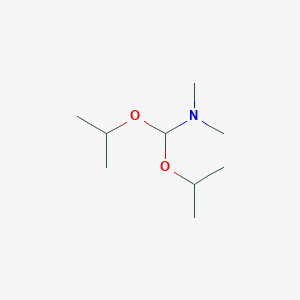
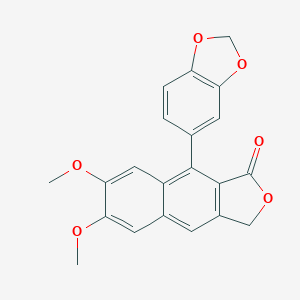
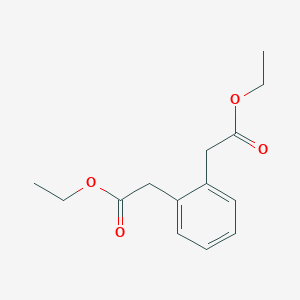
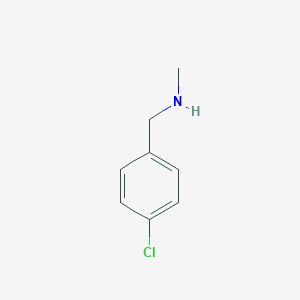
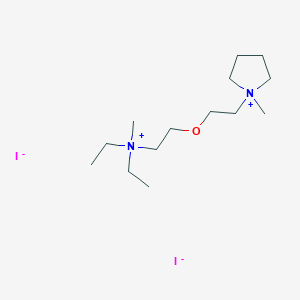
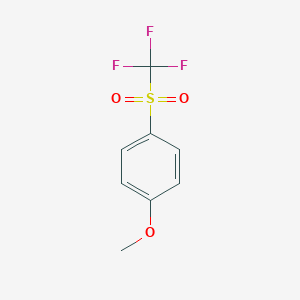
![3-[(3-methylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B91559.png)